molecular formula C16H16N2O2S B11813754 Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate

Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate

Cat. No.: B11813754
M. Wt: 300.4 g/mol
InChI Key: VPANHEBOFINTOL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a substituted pyrrole ring at the 2-position and an ethyl ester group at the 6-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their electronic and structural versatility .

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H16N2O2S/c1-4-20-15(19)12-7-8-13-14(9-12)21-16(17-13)18-10(2)5-6-11(18)3/h5-9H,4H2,1-3H3

InChI Key

VPANHEBOFINTOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(=CC=C3C)C

Origin of Product

United States

Preparation Methods

Cyclization of Methyl 4-Aminobenzoate

A robust protocol involves treating methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The reaction proceeds via intermediate thiocyanate adduct formation, followed by bromine-mediated cyclization to yield methyl 2-aminobenzo[d]thiazole-6-carboxylate. Key parameters include:

  • Reagents : 4 equiv KSCN, 2 equiv Br₂, glacial acetic acid.

  • Conditions : Stirring at 10°C during bromine addition, followed by overnight reaction at room temperature.

  • Yield : 60–75% after basification and purification.

This method is scalable and avoids costly catalysts, though regioselectivity depends on the aminobenzoate substitution pattern. For the target compound, the ethyl ester variant can be obtained by substituting methyl 4-aminobenzoate with ethyl 4-aminobenzoate or through post-cyclization esterification.

Functionalization at Position 2: Introducing the Pyrrole Moiety

The 2-amino group of the benzothiazole core must be replaced with the 2,5-dimethyl-1H-pyrrol-1-yl group. Two primary strategies emerge from the literature: direct coupling and in situ pyrrole synthesis .

Direct Coupling via Carboxamide Intermediate

A method adapted from Gram-negative antibiotic synthesis involves converting the 2-amino group to a carboxamide, followed by coupling with a pre-formed pyrrole derivative.

  • Carboxamide Formation : Treat ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride in the presence of EDC/HOBt.

  • N-Alkylation : The carboxamide intermediate undergoes alkylation with iodomethane or similar agents to enhance solubility and binding affinity.

Key Data :

StepReagents/ConditionsYieldReference
Carboxamide FormationEDC/HOBt, DMF, rt, 12h85%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6h78%

This approach benefits from high regioselectivity but requires stringent anhydrous conditions.

Paal-Knorr Pyrrole Synthesis

An alternative route employs the Paal-Knorr reaction to generate the pyrrole ring directly on the benzothiazole scaffold. Reacting the 2-amino group with 2,5-hexanedione under acidic conditions forms the 2,5-dimethylpyrrole ring:

2-Amino intermediate+2,5-HexanedioneAcOH, ΔTarget Compound\text{2-Amino intermediate} + \text{2,5-Hexanedione} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

Optimization Insights :

  • Acid Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA) gives optimal yields.

  • Temperature : Reflux (110°C) for 6–8h achieves complete cyclization.

  • Yield : 65–70% after column chromatography.

Esterification and Protecting Group Strategies

The ethyl ester at position 6 can be introduced early (using ethyl 4-aminobenzoate) or late-stage via esterification of a carboxylic acid intermediate.

Early-Stage Esterification

Using ethyl 4-aminobenzoate as the starting material simplifies the synthesis but may complicate subsequent steps due to ester sensitivity. Cyclization under standard conditions (KSCN/Br₂) directly yields the ethyl ester variant.

Late-Stage Esterification

For greater flexibility, the carboxylic acid intermediate (e.g., benzo[d]thiazole-6-carboxylic acid) can be esterified with ethanol via Fischer esterification:

R-COOH+EtOHH⁺, ΔR-COOEt\text{R-COOH} + \text{EtOH} \xrightarrow{\text{H⁺, Δ}} \text{R-COOEt}

Conditions :

  • Catalyst : Concentrated H₂SO₄ or HCl gas.

  • Yield : 80–90% after 12h reflux.

Alternative Routes and Comparative Analysis

Suzuki-Miyaura Coupling

A patent-derived method suggests installing the pyrrole group via cross-coupling. Bromination of the benzothiazole at position 2, followed by Suzuki-Miyaura coupling with a 2,5-dimethylpyrrole boronic ester, offers a palladium-catalyzed route:

2-Bromo intermediate+Pyrrole-BpinPd(dppf), K₃PO₄Target Compound\text{2-Bromo intermediate} + \text{Pyrrole-Bpin} \xrightarrow{\text{Pd(dppf), K₃PO₄}} \text{Target Compound}

Challenges :

  • Requires halogenated benzothiazole precursors.

  • Limited by boronic ester availability and catalyst costs.

Reductive Amination

Bitopic compound synthesis strategies involve reductive amination to attach heterocyclic motifs. While untested for this specific compound, adapting this method could involve:

  • Oxidizing the 2-amino group to a ketone.

  • Condensing with a pyrrole amine followed by reduction.

Critical Reaction Parameters and Troubleshooting

Solubility and Purification

  • Issue : Low solubility of intermediates in polar solvents.

  • Solution : Use tert-butyldimethylsilyl (TBDMS) protecting groups during cyclization to improve solubility.

Regioselectivity in Cyclization

  • Issue : Competing cyclization at position 5 vs. 7.

  • Solution : Bulky protecting groups (e.g., TBDMS) direct cyclization to the desired position.

Byproduct Formation

  • Issue : Over-alkylation during N-methylation.

  • Solution : Use controlled stoichiometry (1.2 equiv CH₃I) and monitor via TLC .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related benzothiazole-pyrrole hybrids, focusing on substituent positioning, electronic effects, and synthetic routes.

Compound Key Substituents Synthetic Pathway Key Properties/Applications Reference
Target Compound : Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate - 2,5-Dimethylpyrrole at C2
- Ethyl ester at C6
Likely derived from ethyl 2-aminobenzo[d]thiazole-6-carboxylate via nucleophilic substitution Potential fluorophore; catalytic or medicinal applications inferred from benzothiazole scaffolds
Methyl 2-(3-Fluoro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylate - Pyrrole linked via amide at C2
- Fluoro and methyl groups on pyrrole
- Phenylethoxy at C4
Reflux of thiosemicarbazide and benzothiazole precursor in toluene Enhanced steric bulk; potential pharmacological activity due to amide and fluorinated pyrrole
[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 1,3-benzothiazole-6-carboxylate - 1,2,5-Trimethylpyrrole at C2
- Oxoethyl ester linker
Undisclosed (CAS: 871487-04-6) Increased steric hindrance; possible stability differences due to oxoethyl group
Ethyl 2-{[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-...-6-carboxylate - Methoxyethyl-substituted pyrrole
- Thiazolo[3,2-a]pyrimidine fused system
Multi-step coupling involving phenethylamino intermediates Designed as BCL-2 inhibitor; complex architecture for targeted binding

Electronic and Steric Effects

  • Pyrrole Substitution : The target compound’s 2,5-dimethylpyrrole lacks electron-withdrawing groups (e.g., fluorine in ), resulting in a more electron-rich aromatic system. This may enhance fluorescence or π-π stacking in biological targets compared to fluorinated analogs .
  • Ester vs. Amide Linkage : The direct pyrrole attachment in the target compound contrasts with the amide-linked pyrrole in , which introduces hydrogen-bonding capability but reduces conformational flexibility.

Biological Activity

Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is C12H12N2O2SC_{12}H_{12}N_2O_2S with a molecular weight of 244.27 g/mol. The structure features a benzo[d]thiazole moiety fused with a pyrrole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H12N2O2SC_{12}H_{12}N_2O_2S
Molecular Weight244.27 g/mol
CAS Number1284944-82-6
Purity97%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate. Thiazoles have been shown to exhibit activity against various bacterial strains. For instance, the compound demonstrated significant efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, two pathogens listed on the WHO priority list for antibiotic-resistant bacteria .

Antitumor Activity

Thiazole-containing compounds are recognized for their anticancer potential. Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate that it exhibits promising activity against human glioblastoma and melanoma cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The mechanism underlying the biological activity of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves interaction with cellular targets that modulate apoptotic pathways and inhibit cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antitumor Effects in Cell Lines

A study investigated the effects of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate on U251 glioblastoma cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 20 µM after 48 hours of treatment. Morphological changes indicative of apoptosis were observed via microscopy.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against Escherichia coli and Bacillus subtilis. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting strong antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylate core with a substituted pyrrole moiety. Key steps include:

  • Amide bond formation : React ethyl 2-aminobenzo[d]thiazole-6-carboxylate with activated 2,5-dimethylpyrrole derivatives (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., Na₂CO₃ in DMF) .
  • Solvent and catalyst optimization : Anhydrous DMF or acetonitrile at 60–80°C improves reaction efficiency. Catalysts like CuBr₂ may enhance coupling reactions for thiazole derivatives .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves purity .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, pyrrole protons appear as distinct singlets (δ 6.0–7.0 ppm), while thiazole protons resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with methanol/water gradients .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test DNA gyrase (for antimicrobial activity) at concentrations 0.1–100 µM, using ciprofloxacin as a positive control .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing to celecoxib .

Advanced Research Questions

Q. How do structural modifications at the pyrrole and benzo[d]thiazole moieties influence bioactivity?

Methodological Answer: A structure-activity relationship (SAR) study can guide rational design:

  • Pyrrole substituents : Electron-withdrawing groups (e.g., Cl, F) enhance DNA gyrase inhibition, while methyl groups improve membrane permeability .
  • Thiazole modifications : Introducing morpholino or methoxyethylamino groups at the 4-position increases solubility and target affinity .
Modification Biological Impact Reference
2,5-DimethylpyrroleImproved metabolic stability
4-Methoxybenzyl esterEnhanced antimicrobial activity
6-Carboxylate to amide conversionIncreased cytotoxicity in cancer cells

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from:

  • Purity variations : Re-synthesize the compound and validate purity via HPLC (>99%) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) and include internal controls. For example, DNA gyrase assays require Mg²⁺ and ATP .
  • Structural confirmation : Re-analyze via X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to rule out regioisomers .

Q. What strategies enable enantioselective synthesis and evaluation of stereochemical impacts on activity?

Methodological Answer:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare activities of (R)- and (S)-forms in assays .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) during key coupling steps to induce stereoselectivity .
  • Biological evaluation : Test enantiomers against enantiomer-sensitive targets (e.g., GPCRs) to identify stereospecific effects .

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